Product packaging for 2-Methoxyethanol-1,1,2,2-D4(Cat. No.:)

2-Methoxyethanol-1,1,2,2-D4

Cat. No.: B13823013
M. Wt: 80.12 g/mol
InChI Key: XNWFRZJHXBZDAG-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethanol-1,1,2,2-d4 is a deuterated analog of 2-methoxyethanol (ethylene glycol monomethyl ether) where four hydrogen atoms on the ethylene moiety are replaced with stable deuterium isotopes . This labeling makes it an invaluable tool in advanced research, particularly as a tracer in nuclear magnetic resonance (NMR) spectroscopy. The distinct isotopic signature of the deuterated compound allows researchers to elucidate molecular structures, investigate reaction mechanisms, and study dynamic processes without spectral interference. A primary research application involves investigating the metabolic pathway and toxicological mechanism of its non-deuterated counterpart. Studies on 2-methoxyethanol indicate that it is metabolized by alcohol dehydrogenase into methoxyacetic acid, which is the substance responsible for the harmful effects observed, including toxicity to the bone marrow and testicles . The deuterated form enables precise tracking of this metabolic conversion, helping to delineate the biochemical steps and kinetics involved. The formation of methoxycitrate within the Krebs cycle has been identified as a key step in the substance's toxicity . By using this compound, scientists can gain deeper insights into this and other biochemical pathways, advancing the understanding of solvent toxicology and metabolic fate. This compound is supplied for Research Use Only and is strictly intended for laboratory investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O2 B13823013 2-Methoxyethanol-1,1,2,2-D4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8O2

Molecular Weight

80.12 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-methoxyethanol

InChI

InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2

InChI Key

XNWFRZJHXBZDAG-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC)O

Canonical SMILES

COCCO

Origin of Product

United States

Synthetic Methodologies for 2 Methoxyethanol 1,1,2,2 D4

Strategies for Regioselective Deuterium (B1214612) Incorporation at the 1,1,2,2 Positions

The targeted placement of deuterium atoms at the 1,1, and 2,2 positions of 2-methoxyethanol (B45455) requires specific synthetic strategies that ensure high regioselectivity. A primary method for achieving this is through metal-catalyzed hydrogen isotope exchange (HIE). This technique allows for the direct replacement of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O), which is both cost-effective and readily available.

Iridium and ruthenium-based catalysts have demonstrated high efficacy in promoting H/D exchange at the α-carbon position relative to a hydroxyl group. The mechanism for this transformation often involves a temporary, catalyst-mediated oxidation of the alcohol to an intermediate aldehyde or ketone. This is followed by an H/D exchange at the α-position and subsequent reduction back to the deuterated alcohol. For a molecule like 2-methoxyethanol, this process can be controlled to selectively deuterate the two carbon atoms of the ethyl group.

Key catalytic systems for this regioselective deuteration include:

Iridium(III)-bipyridonate complexes : These catalysts are effective for α-selective H/D isotope exchange of alcohols using D₂O as the deuterium source. The reaction can proceed under neutral or basic conditions.

Ruthenium-based catalysts (e.g., Ru-macho) : These systems, often used with a base like potassium tert-butoxide (KOtBu), can achieve highly selective α-deuteration of primary alcohols.

The general catalytic cycle involves the dehydrogenation of the alcohol to form a carbonyl intermediate, followed by an exchange of the iridium-hydride or ruthenium-hydride species with D₂O to form a deuteride (B1239839). This deuteride species then reduces the carbonyl intermediate, resulting in the α-deuterated alcohol. By ensuring the reaction conditions favor complete exchange before subsequent steps, high levels of deuterium incorporation at the desired positions can be achieved.

Precursor Selection and Optimized Reaction Pathways for Deuterated Analogues

The selection of appropriate starting materials is fundamental to an efficient synthesis of 2-Methoxyethanol-1,1,2,2-D4. Two principal pathways are considered based on commercially available precursors and established reaction mechanisms.

Pathway A: From Ethylene (B1197577) Oxide-D₄

This is a direct and efficient route that mirrors the industrial synthesis of non-deuterated 2-methoxyethanol. It involves the nucleophilic ring-opening of a fully deuterated ethylene oxide precursor.

Precursor : Ethylene oxide-D₄ (C₂D₄O), which is commercially available.

Reaction : The reaction proceeds via the acid-catalyzed or base-catalyzed ring-opening of ethylene oxide-D₄ with methanol (B129727) (CH₃OH).

Optimization : The reaction temperature must be carefully controlled. For acid-catalyzed reactions, temperatures are typically optimized to prevent side reactions like polymerization.

The reaction can be summarized as follows: C₂D₄O + CH₃OH → CH₃OCD₂CD₂OH

Pathway B: From Ethylene Glycol-D₄

This pathway involves the methylation of a deuterated diol.

Precursor : Ethylene glycol-1,1,2,2-D₄ (HOCD₂CD₂OH). This precursor can be synthesized through methods such as the reduction of deuterated carboxylic acid derivatives.

Reaction : The methylation of ethylene glycol-D₄ can be achieved through a Williamson ether synthesis. This involves deprotonating one of the hydroxyl groups with a strong base (like sodium hydride, NaH) to form an alkoxide, which then reacts with a methylating agent (like methyl iodide, CH₃I).

Optimization : Stoichiometry is crucial in this pathway to favor mono-methylation over the di-methylation that would produce 1,2-dimethoxyethane-D₄. By using a controlled amount of the base and methylating agent, the yield of the desired this compound can be maximized.

Below is a table comparing the two primary synthetic pathways:

FeaturePathway A: From Ethylene Oxide-D₄Pathway B: From Ethylene Glycol-D₄
Primary Precursor Ethylene oxide-D₄Ethylene glycol-1,1,2,2-D₄
Key Reagent Methanol (CH₃OH)Methyl Iodide (CH₃I) and a base (e.g., NaH)
Main Advantage High atom economy and directness.Avoids handling gaseous ethylene oxide.
Potential Challenge Handling of highly reactive and gaseous ethylene oxide.Controlling the reaction to prevent di-methylation.

Assessment of Isotopic Purity and Labeling Efficiency in Synthetic Protocols

Determining the isotopic purity and labeling efficiency is a critical step to validate the synthesis of this compound. This assessment ensures that the deuterium atoms are incorporated at the correct positions and in the desired quantity. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for determining isotopic enrichment.

Method : The technique distinguishes between molecules based on their mass-to-charge ratio (m/z). By comparing the mass of the synthesized deuterated compound to its non-deuterated analog, the number of incorporated deuterium atoms can be confirmed.

Data Analysis : The mass spectrum will show a distribution of isotopologues (e.g., D₄, D₃, D₂, D₁, D₀). The relative abundance of the ion corresponding to the fully deuterated molecule (D₄) versus the partially deuterated and non-deuterated (D₀) species allows for the calculation of isotopic purity. The isotopic purity is often calculated from the corrected intensities of the representative isotopolog ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is invaluable for confirming the position of the deuterium labels and quantifying the incorporation level.

¹H NMR (Proton NMR) : In a highly deuterated sample, the proton signals corresponding to the deuterated positions (1,1,2,2) will be significantly diminished or absent. The efficiency of the deuteration can be quantified by comparing the integral of any residual proton signals at these positions to the integral of a non-deuterated internal standard or the non-deuterated methyl (CH₃) group within the molecule itself.

²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. The relative integrals of these signals can confirm the regioselectivity of the labeling. Quantitative ²H NMR can be used to determine the deuterium isotope ratios at specific sites.

The combination of these methods provides a comprehensive assessment of the synthesized compound.

Analytical TechniqueInformation ProvidedKey Advantage
High-Resolution Mass Spectrometry (HR-MS) Overall isotopic enrichment and distribution of isotopologues (D₀-D₄).High sensitivity and precise mass measurement.
¹H NMR Spectroscopy Confirms the absence of protons at labeled positions and can quantify labeling efficiency.Provides positional information by observing the disappearance of H signals.
²H NMR Spectroscopy Directly confirms the presence and location of deuterium atoms.Unambiguously identifies the sites of deuteration.

Advanced Purification and Characterization Techniques for Synthesized this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and partially deuterated species. The final characterization confirms the identity and purity of the this compound.

Purification Techniques

Distillation : Given that 2-methoxyethanol is a liquid with a boiling point of 124-125 °C, fractional distillation is a primary method for purification. It is effective at separating the desired product from less volatile impurities.

Preparative High-Performance Liquid Chromatography (HPLC) : HPLC is a highly effective technique for isolating the target compound with high purity. By selecting an appropriate stationary phase and mobile phase, it is possible to separate the fully deuterated compound from any remaining non-deuterated or partially deuterated analogues.

Characterization Techniques

The characterization of the final product relies on a combination of spectroscopic methods to confirm its structural integrity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a cornerstone technique for the analysis of volatile compounds. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass data for each component, confirming its identity and isotopic composition. It is particularly useful for assessing the final purity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy : As detailed in the previous section, ¹H and ²H NMR are used to confirm the final structure and the precise location and extent of deuterium labeling.

Infrared (IR) Spectroscopy : IR spectroscopy can be used to confirm the presence of key functional groups (O-H, C-O, C-H). The C-D bond vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to C-H bond vibrations (around 2850-3000 cm⁻¹), providing further evidence of successful deuteration.

The table below summarizes the primary techniques used for purification and characterization.

TechniquePurposeSpecific Application for this compound
Fractional Distillation PurificationSeparation from non-volatile impurities based on boiling point.
Preparative HPLC PurificationHigh-resolution separation from byproducts and partially labeled species.
GC-MS Characterization & Purity AnalysisConfirms molecular weight and isotopic distribution of the purified volatile product.
NMR Spectroscopy (¹H, ²H) CharacterizationVerifies the final structure, and the location and level of deuterium incorporation.
IR Spectroscopy CharacterizationConfirms functional groups and the presence of C-D bonds.

Analytical Methodologies Utilizing 2 Methoxyethanol 1,1,2,2 D4

Application of 2-Methoxyethanol-1,1,2,2-D4 as an Internal Standard in Quantitative Analytical Chemistry

This compound serves as an ideal internal standard for the quantification of its non-deuterated analogue, 2-methoxyethanol (B45455), and potentially other related small molecules. In quantitative analysis, an internal standard is a compound added in a known amount to the unknown sample and to calibration standards. clearsynth.com The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response. clearsynth.comresearchgate.net

The fundamental principle behind using a SIL internal standard like this compound is that it behaves almost identically to the analyte (2-methoxyethanol) during extraction, derivatization, and chromatographic separation. crimsonpublishers.com Because of its structural similarity, it can effectively compensate for variations in sample workup and instrumental analysis, such as injection volume inconsistencies or fluctuations in ionization efficiency in mass spectrometry. crimsonpublishers.comscispace.com By comparing the response of the analyte to the known concentration of the internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy. clearsynth.com The use of SIL internal standards has been shown to significantly improve the robustness and reliability of analytical methods compared to using structural analogues. scispace.com

Mass Spectrometry-Based Quantification Protocols (e.g., GC-MS, LC-MS)

Mass spectrometry (MS), coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for quantitative analysis. creative-proteomics.com The use of this compound is particularly advantageous in these applications. Because it has a higher mass than the unlabeled analyte due to the four deuterium (B1214612) atoms, it can be separately detected by the mass spectrometer. nist.gov

In a typical LC-MS/MS or GC-MS protocol, a known quantity of this compound is added to the sample before any preparation steps. researchgate.net The sample is then processed (e.g., extraction, concentration) and injected into the chromatograph. The analyte and the internal standard co-elute or elute very closely. researchgate.net The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios for both the analyte and the deuterated standard. For instance, in a GC-MS analysis of ethylene (B1197577) oxide, which is derivatized to 2-bromoethanol, the deuterated analogue 2-bromoethanol-d4 was found to be a more suitable internal standard than other compounds due to its similar behavior, although care had to be taken to select quantifier ions that minimized spectral overlap. coresta.org

The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve from standards containing known concentrations of the analyte. This ratiometric measurement corrects for variations in sample handling and instrument performance, leading to highly accurate and precise quantification. clearsynth.comlcms.cz

Table 1: Example Mass Spectrometry Parameters for Analyte and Deuterated Standard

Parameter Analyte (2-Methoxyethanol) Internal Standard (this compound)
Chemical Formula C₃H₈O₂ C₃H₄D₄O₂
Molecular Weight 76.09 g/mol 80.12 g/mol
Example Quantifier Ion (m/z) Varies by ionization method Varies by ionization method, typically +4 Da from analyte
Example Qualifier Ion (m/z) Varies by ionization method Varies by ionization method, typically +4 Da from analyte

Note: Specific quantifier and qualifier ions depend on the mass spectrometer's ionization technique (e.g., EI, ESI) and fragmentation patterns.

Role of Deuterium Labeling in Chromatographic Separation and Detection Enhancement

The substitution of hydrogen with deuterium can lead to subtle differences in the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect. In chromatography, this can manifest as a slight difference in retention time between the deuterated standard and its non-deuterated analogue. chromatographyonline.com Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. nih.gov

This chromatographic shift can be either advantageous or problematic. A small separation can be beneficial as it helps to resolve the analyte and internal standard peaks, preventing potential cross-interference in the detector, especially if the mass spectrometer has limited resolution. coresta.org However, a significant separation is undesirable because it means the two compounds are not experiencing the exact same chromatographic conditions and potential matrix effects, which can undermine the principle of using a co-eluting internal standard. chromatographyonline.com The longer the chromatographic run, the more pronounced this separation can become. chromatographyonline.com

While deuterium labeling itself does not inherently enhance detector response, its use as an internal standard dramatically improves the reliability and accuracy of detection by correcting for signal suppression or enhancement caused by the sample matrix. crimsonpublishers.comclearsynth.com Complex matrices in samples from biological or environmental sources can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate results. crimsonpublishers.com Since the deuterated standard is chemically identical, it experiences the same matrix effects as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively canceled out, leading to more accurate quantification. researchgate.net

Method Development and Validation for Deuterated Internal Standards in Complex Matrices

Developing and validating an analytical method using a deuterated internal standard like this compound in complex matrices (e.g., plasma, urine, soil) is a rigorous process to ensure the method is reliable, reproducible, and accurate. clearsynth.comlcms.cz The goal is to prove the method is suitable for its intended purpose.

The validation process typically involves assessing several key parameters:

Specificity and Selectivity: The method must be able to unequivocally identify and quantify the analyte without interference from other components in the matrix, including the internal standard. afjbs.com High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) is often used to ensure this. thermofisher.com

Linearity and Range: The response of the instrument to the analyte should be proportional to its concentration over a specific range. A calibration curve is generated by plotting the response ratio (analyte/internal standard) against the analyte concentration. lcms.cz

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the closeness of repeated measurements. These are typically evaluated by analyzing quality control (QC) samples at different concentrations within the calibration range. afjbs.comthermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. afjbs.com

Matrix Effects: This assesses the influence of the sample matrix on the ionization of the analyte and internal standard. The response of the analyte in a post-extraction spiked sample is compared to its response in a pure solvent. The deuterated internal standard is crucial for correcting these effects. crimsonpublishers.comresearchgate.net

Recovery: The efficiency of the extraction process is determined by comparing the analyte concentration in a pre-extraction spiked sample to a post-extraction spiked sample. crimsonpublishers.com

Using this compound helps to address many of these validation challenges, particularly matrix effects and variations in recovery, leading to a more robust and reliable method. clearsynth.comscispace.com

Challenges and Limitations in Analytical Applications of Stable Isotopically Labeled Compounds

Despite their significant advantages, the use of stable isotopically labeled compounds like this compound is not without challenges:

Cost and Availability: The synthesis of isotopically labeled compounds can be complex and expensive, making them less accessible than their unlabeled analogues. crimsonpublishers.comchromatographyonline.com

Isotopic Purity: The deuterated standard must have high isotopic purity. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration, especially at low levels. sigmaaldrich.com

Isotopic Exchange: A significant challenge is the potential for the deuterium atoms to exchange with protons from the sample matrix or solvent (a phenomenon known as back-exchange). This is particularly a risk for deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or acidic carbons. For this compound, the deuterium atoms are on carbons adjacent to an oxygen atom, which makes them generally stable, but the stability should always be evaluated during method development. Loss of deuterium compromises the accuracy of the quantification. sigmaaldrich.com

Chromatographic Separation (Isotope Effect): As mentioned previously, the slight difference in retention time between the labeled and unlabeled compound can be a problem if it is too large, as it may lead to differential matrix effects. crimsonpublishers.comchromatographyonline.com

Cross-Contribution in MS/MS: In some cases, the natural abundance of isotopes (e.g., ¹³C) in the unlabeled analyte can result in a signal at the mass of the deuterated standard +1 (M+1), or the deuterated standard may contribute to the analyte's signal. This must be assessed and corrected for if significant. coresta.org

Covering Up Method Problems: The very effectiveness of SIL internal standards in correcting for issues like poor recovery or ion suppression can sometimes mask underlying problems in the analytical method that should ideally be resolved through optimization of sample preparation or chromatography. crimsonpublishers.com

Careful method development and validation are essential to mitigate these potential limitations and ensure the reliable application of this compound as an internal standard. clearsynth.com

Mechanistic and Tracer Studies Employing 2 Methoxyethanol 1,1,2,2 D4

Elucidation of Reaction Mechanisms Through Isotopic Labeling

Isotopic labeling is a fundamental technique for unraveling the mechanisms of chemical reactions. By replacing specific atoms with their heavier isotopes, scientists can gain insights into bond-breaking and bond-forming steps, as well as the nature of transition states. thieme-connect.de The use of 2-Methoxyethanol-1,1,2,2-D4 provides a clear example of this approach.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a powerful tool for determining reaction mechanisms by providing information about rate-limiting steps and transition states. libretexts.org The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). wikipedia.org

Primary Deuterium (B1214612) Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. wikipedia.org The replacement of hydrogen with deuterium leads to a significant rate decrease because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. princeton.edu Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. Normal primary KIEs for deuterium are typically in the range of 1 to 8. libretexts.org For instance, in oxidation reactions of diols, the absence of a primary kinetic isotope effect when using [1,1,2,2-²H₄]ethanediol indicated that the cleavage of the α-C-H bond was not the rate-determining step. niscpr.res.in

Secondary Deuterium Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs but can still provide valuable information about changes in hybridization and the electronic environment of the reaction center during the transition state. wikipedia.orgprinceton.edu SKIEs can be normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu For example, a change in hybridization from sp³ to sp² at the α-carbon typically results in a normal SKIE, while a change from sp² to sp³ leads to an inverse SKIE. wikipedia.org

The study of both primary and secondary kinetic isotope effects using this compound can help researchers to map out the energy landscape of a reaction, identifying the highest energy barrier (rate-determining step) and the geometry of the transition state.

Table 1: Theoretical Maximum and Typical Observed Deuterium Kinetic Isotope Effects
Type of KIEDescriptionTheoretical Maximum (kH/kD)Typical Observed Values (kH/kD)
Primary (PKIE)Isotopically labeled bond is broken/formed in the rate-determining step.~7-8~6-10 for C-H vs C-D bond cleavage wikipedia.org
Secondary α (SKIE)Isotopic substitution at the α-carbon.~1.4 wikipedia.org~1.1-1.2 (sp³ to sp²) or ~0.8-0.9 (sp² to sp³) wikipedia.org
Secondary β (SKIE)Isotopic substitution at the β-carbon.-~1.15-1.3 wikipedia.org

The deuterium atoms in this compound act as labels, allowing chemists to follow the path of the ethanol (B145695) backbone throughout a chemical transformation. By analyzing the position of the deuterium atoms in the products of a reaction, it is possible to deduce the specific bonds that have been broken and formed, and to identify any molecular rearrangements that may have occurred. This is particularly useful in complex reactions where multiple pathways are possible. The use of stable isotopes like deuterium is crucial in mass spectrometry and NMR studies to explore chemical reaction mechanisms. thieme-connect.de

Application in Metabolic Pathway Elucidation (Non-Clinical Context)

Deuterated compounds are invaluable tools for studying the metabolic fate of substances in biological systems. The use of this compound allows for the tracing of its biotransformation pathways without the complications of radioactivity. scbt.com

In vitro studies using cell cultures or isolated enzymes are fundamental to understanding the initial steps of metabolism. 2-Methoxyethanol (B45455) is metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is then further oxidized to methoxyacetic acid, the primary toxic metabolite. nih.govwikipedia.org By incubating cells or enzyme preparations with this compound, researchers can use techniques like mass spectrometry to identify and quantify the formation of deuterated metabolites. This approach helps to confirm the metabolic pathway and to study the kinetics of the enzymatic reactions involved. For example, studies have shown that methoxyacetic acid can inhibit lactate (B86563) production in Sertoli cells, which could be a mechanism for the testicular toxicity of 2-methoxyethanol. nih.gov

Following in vitro work, studies in animal models are crucial for understanding the complete metabolic profile of a compound in a whole organism. After administering this compound to laboratory animals, such as rats, urine, blood, and tissue samples can be collected and analyzed for the presence of deuterated metabolites. nih.gov This allows for the identification of not only the primary metabolites but also secondary and conjugated metabolites. For instance, in rats, the major urinary metabolites of 2-methoxyethanol are methoxyacetic acid and methoxyacetylglycine. nih.gov Studies in pregnant mice have shown that 2-methoxyethanol is metabolized to 2-methoxyacetic acid (2-MAA), and further metabolism to CO2 occurs. nih.gov The use of the deuterated analog facilitates the distinction between metabolites of the administered compound and endogenous molecules, a process known as metabolic flux analysis.

Table 2: Major Metabolites of 2-Methoxyethanol Identified in Animal Studies
Parent CompoundPrimary MetaboliteSecondary/Conjugated MetaboliteAnimal ModelReference
2-MethoxyethanolMethoxyacetic acid (MAA)MethoxyacetylglycineSprague-Dawley rats nih.gov
2-MethoxyethanolMethoxyacetic acid (MAA)Glycine conjugate of 2-MAA, CO2CD-1 mice nih.gov

Environmental Fate and Transport Studies Using Deuterated Tracers

Understanding how chemicals move and transform in the environment is critical for assessing their potential impact. Deuterated compounds like this compound can be used as tracers in environmental studies. hpc-standards.com When released in a controlled manner into a specific environment, such as a soil column or a body of water, the deuterated compound can be tracked over time. This allows scientists to study its transport, degradation, and potential for bioaccumulation. 2-Methoxyethanol evaporates when exposed to air and dissolves completely in water. dcceew.gov.au In the air, it breaks down into other chemicals within a few days to a week, and in water, it is broken down by bacteria in a week to a few months. dcceew.gov.au The use of the deuterated tracer helps to distinguish the experimental compound from any pre-existing, non-deuterated 2-methoxyethanol in the environment, leading to more accurate data on its environmental fate.

Biodegradation Pathway Analysis of Deuterated Glycol Ethers

The study of how microorganisms break down environmental contaminants is crucial for assessing their persistence and ecological impact. Isotope labeling with compounds like this compound provides profound insights into these biodegradation pathways.

Detailed Research Findings

The aerobic biodegradation of 2-methoxyethanol by bacteria, such as Pseudomonas sp., is understood to proceed through a series of oxidative steps. bioline.org.br The proposed pathway involves the initial oxidation of the alcohol group to form methoxyacetaldehyde, which is then rapidly oxidized to methoxyacetic acid (MAA). bioline.org.brnih.gov Subsequent steps can involve the cleavage of the ether bond to form ethylene (B1197577) glycol and further degradation to compounds like glycollate, glyoxylate, and ultimately carbon dioxide. bioline.org.br

The use of this compound is particularly suited to investigate the initial, rate-determining steps of this pathway. The oxidation of the alcohol to an aldehyde, often catalyzed by an alcohol dehydrogenase enzyme, requires the breaking of a C-H bond at the C1 position (the carbon bearing the hydroxyl group). nih.gov When a C-D bond is present at this position, as in this compound, the reaction rate is expected to decrease due to the primary kinetic isotope effect. wikipedia.orglibretexts.orgprinceton.edu This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger and requires more energy to break than a C-H bond. libretexts.org

Property2-Methoxyethanol (Non-labeled)This compound (Hypothetical)Rationale for Difference
Initial Oxidation Rate kHkDkH > kD due to the primary kinetic isotope effect (KIE) at the C1 position.
Rate-Limiting Step C-H bond cleavage during oxidation to aldehyde. bioline.org.brnih.govC-D bond cleavage during oxidation to aldehyde.The stronger C-D bond makes this step slower, confirming its role as the rate-determining step.
Key Intermediates Methoxyacetic acid, Ethylene glycol, Glycollate. bioline.org.brMethoxyacetic acid, Ethylene glycol-d4, Glycollate-d2.Deuterium labels are retained in intermediates until the C-D bonds are cleaved.
Overall Biodegradation FasterSlowerThe initial slow step creates a bottleneck for the entire degradation pathway.

This table illustrates the theoretical application of this compound in biodegradation studies based on established principles of the kinetic isotope effect.

Environmental Distribution and Persistence Investigations Using Labeled Compounds

Understanding how a chemical moves through and persists in the environment is critical for risk assessment. This compound is an ideal tracer for such investigations due to its unique properties.

Detailed Research Findings

Non-labeled 2-methoxyethanol is a volatile organic compound (VOC) that is completely soluble in water. dcceew.gov.au This high water solubility and low tendency to bind to soil particles mean it can be mobile in aquatic systems and potentially leach into groundwater. dcceew.gov.au In the atmosphere, it is expected to break down within days. dcceew.gov.au

When studying the fate of 2-methoxyethanol released into a complex environment, it can be difficult to distinguish the added chemical from pre-existing background levels. Using this compound overcomes this challenge. Its physical properties, such as solubility and vapor pressure, are virtually identical to the non-labeled version, ensuring it moves through air, water, and soil in the same manner. libretexts.org However, its higher molecular weight (80.08 g/mol ) allows it to be unambiguously identified and quantified using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS).

In a typical tracer study, a known quantity of this compound would be introduced into a controlled environmental system, such as a soil column or a microcosm simulating a pond. Samples of water, soil, and air can then be collected over time and analyzed for the presence of the deuterated compound. This allows for the precise measurement of:

Transport rates: How quickly the compound moves between different environmental compartments (e.g., from water to air).

Adsorption/Desorption: The extent to which the compound binds to soil or sediment particles.

Because of the kinetic isotope effect discussed previously, the biodegradation of this compound is expected to be slower than its non-labeled counterpart. This means it will persist slightly longer in biologically active environments. By comparing its persistence to the non-labeled form, researchers can isolate the contribution of biodegradation from other removal processes like evaporation or photolysis.

Parameter StudiedMethod Using this compoundInformation Gained
Environmental Transport Release of the labeled compound into a test environment (e.g., soil lysimeter) and monitoring its concentration in leachate and air over time via GC-MS.Precise measurement of leaching rates through soil, partitioning between water and sediment, and volatilization rates into the atmosphere.
Biodegradation Rate Comparison of the disappearance rate of the D4-labeled compound versus the non-labeled compound in microbially active water or soil.Quantification of the specific rate of microbial degradation, distinguished from physical removal processes. The difference in rates reveals the magnitude of the kinetic isotope effect.
Overall Persistence Tracking the concentration of the D4-labeled compound over an extended period in a microcosm that simulates a specific environment (e.g., river, lake).Determination of the environmental half-life under specific conditions, accounting for all degradation and transport pathways.
Source Tracking Identification of the unique mass signature of the D4 compound in environmental samples to confirm the pathway from a specific source.Unambiguous confirmation of contamination pathways from a point source, as the D4 version does not occur naturally.

Spectroscopic Characterization and Isotopic Effects of 2 Methoxyethanol 1,1,2,2 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Compounds

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The introduction of deuterium (B1214612) in place of hydrogen atoms leads to predictable and informative changes in NMR spectra.

Deuterium NMR (²H NMR) for Structural Elucidation and Quantitative Analysis

Deuterium (²H or D) NMR spectroscopy is a direct method for observing the presence and environment of deuterium atoms within a molecule. wikipedia.orgmagritek.com Although it has a similar chemical shift range to proton (¹H) NMR, the resolution is generally lower due to the broader natural line shape of deuterium signals. magritek.comhuji.ac.il A key application of ²H NMR is to confirm the success of deuteration reactions; a strong peak in the ²H NMR spectrum indicates the incorporation of deuterium. wikipedia.orgmagritek.com

The natural abundance of deuterium is very low (0.016%), so samples typically need to be enriched with ²H to obtain a sufficiently strong signal. wikipedia.org In the solid state, ²H NMR can be particularly informative for studying the orientation and dynamics of molecules due to the interaction of the deuterium quadrupole moment with the local electric field gradient. wikipedia.org This has been applied, for example, in studying the phase behavior of lipid membranes. wikipedia.org

Quantitative analysis is also possible with ²H NMR, as the signal intensity is proportional to the number of deuterium nuclei. nih.gov This allows for the determination of the degree of deuteration and the quantification of deuterated species in a mixture. nih.gov

Proton NMR (¹H NMR) Chemical Shift Perturbations due to Deuteration

The substitution of hydrogen with deuterium can cause small but measurable changes in the chemical shifts of nearby protons in a ¹H NMR spectrum. These isotopic shifts are a consequence of the different vibrational properties of C-H and C-D bonds. The shorter average bond length of a C-D bond compared to a C-H bond can alter the electron density and magnetic shielding of neighboring protons.

The disappearance of a signal in a ¹H NMR spectrum upon deuteration is a definitive way to assign that signal to the proton that has been replaced. magritek.comlibretexts.org For instance, in the case of 2-Methoxyethanol-1,1,2,2-D4, the signals corresponding to the protons on the first and second carbon atoms of the ethyl group would be absent in the ¹H NMR spectrum compared to its non-deuterated counterpart.

Furthermore, the coupling patterns observed in ¹H NMR can be affected. For example, a proton adjacent to a deuterated carbon will exhibit a smaller coupling constant (J-coupling) with deuterium compared to its coupling with a proton in the same position. This is because the magnetogyric ratio of deuterium is smaller than that of a proton. In some cases, coupling to deuterium can lead to a broadening of the adjacent proton signal.

Proton Environment Expected ¹H Chemical Shift (ppm) in 2-Methoxyethanol (B45455) Observation in this compound
-OCH₂-~3.5-3.7Signal absent
-CH₂OH~3.5-3.7Signal absent
-OCH₃~3.4Signal present, may show slight shift
-OHVariableSignal present, may show slight shift

Carbon NMR (¹³C NMR) Spectral Analysis of Labeled Analogues

Deuteration also influences ¹³C NMR spectra. The most direct effect is the splitting of the carbon signal into a multiplet due to one-bond coupling between the carbon and deuterium atoms (¹JCD). The multiplicity follows the 2nI+1 rule, where n is the number of equivalent deuterium atoms and I is the spin of deuterium (I=1). For a CD group, the carbon signal will be a triplet, and for a CD₂ group, it will be a quintet.

A secondary effect is an isotopic shift in the ¹³C chemical shift. Carbons directly bonded to deuterium typically show a small upfield shift (to lower ppm values) compared to the corresponding carbon in the non-deuterated compound. This is attributed to the lower zero-point energy of the C-D bond compared to the C-H bond.

Isotopic labeling with ¹³C is a powerful tool for spectral assignment and quantification. rsc.org In complex molecules, selective ¹³C labeling can help to resolve overlapping signals and facilitate structural analysis. rsc.orgsigmaaldrich.com The combination of deuterium and ¹³C labeling can provide detailed insights into molecular structure and conformation.

Carbon Environment Expected ¹³C Chemical Shift (ppm) in 2-Methoxyethanol Expected Observation in this compound
-OCH₂-~72Upfield shift, quintet multiplicity
-CH₂OH~61Upfield shift, quintet multiplicity
-OCH₃~59Minimal shift, singlet multiplicity

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy techniques like IR and Raman are highly sensitive to isotopic substitution, providing valuable information on molecular vibrations, conformations, and intermolecular interactions.

Analysis of Vibrational Mode Shifts and Isotopic Band Assignments

The substitution of hydrogen with the heavier deuterium isotope leads to a significant shift of vibrational frequencies to lower wavenumbers (redshift). This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as massive as hydrogen, the C-D stretching and bending vibrations will occur at significantly lower frequencies than the corresponding C-H vibrations. libretexts.orgyoutube.com

This isotopic shift is a powerful tool for assigning vibrational bands in a spectrum. By comparing the IR and Raman spectra of 2-methoxyethanol and this compound, the bands associated with the C-H vibrations of the ethyl backbone can be definitively identified by their disappearance and the appearance of new bands at lower frequencies.

The theoretical isotopic frequency ratio for a pure C-H vs. C-D stretch is approximately 1/√2 (≈ 0.707). youtube.com In practice, the observed ratios can deviate from this value due to vibrational coupling with other modes in the molecule.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for C-H Predicted Wavenumber Range (cm⁻¹) for C-D
C-H Stretch2850-3000~2100-2250
C-H Bend/Scissor1450-1470~1050-1100
C-H Wag/Twist/Rock1150-1350~800-950

Conformation and Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

IR and Raman spectroscopy are excellent probes of molecular conformation and intermolecular interactions, such as hydrogen bonding. The O-H stretching band in the IR spectrum of alcohols is particularly sensitive to hydrogen bonding. In a non-polar solvent or in the gas phase, a sharp band corresponding to the "free" O-H stretch is observed. In the liquid state, where hydrogen bonding is prevalent, this band becomes broad and shifts to a lower frequency.

In this compound, the O-H group remains, and its vibrational signature can be studied without interference from the C-H stretching vibrations of the ethyl group, which are shifted to a different spectral region. This can simplify the analysis of the hydrogen bonding environment around the hydroxyl group.

Conformational isomers (e.g., gauche and anti conformers) of molecules like 2-methoxyethanol can have distinct vibrational spectra. researchgate.net Deuteration can help in the assignment of bands to specific conformers, as the isotopic shifts may differ slightly for different conformations. researchgate.net Studies on deuterated alcohols have shown that it is possible to identify and quantify different conformers based on their unique vibrational signatures. researchgate.net The analysis of the C-D stretching region in the Raman spectrum can also provide information about the local environment and conformation of the deuterated alkyl chain. znaturforsch.com

Mass Spectrometry (MS) Fragmentation Pathways and Isotopic Signatures of Deuterated Species

The mass spectrum of this compound is characterized by distinct fragmentation pathways that are influenced by the presence of deuterium atoms on the ethanol (B145695) backbone. While the ionization process and subsequent fragmentation follow general principles of mass spectrometry for ethers and alcohols, the isotopic labeling provides a unique signature. The molecular ion (M+) of this compound is expected at a mass-to-charge ratio (m/z) of 80, which is four units higher than that of its non-deuterated counterpart, 2-Methoxyethanol (m/z 76). researchgate.netnist.gov

The fragmentation of the molecular ion is primarily driven by cleavage at bonds adjacent to the oxygen atoms, a common pathway for ethers and alcohols. libretexts.org One of the most significant fragmentation pathways involves the cleavage of the C-C bond (α-cleavage relative to the hydroxyl group), which is a characteristic fragmentation for alcohols. libretexts.org In the non-deuterated molecule, this leads to the formation of the stable oxonium ion [CH2OCH3]+ at m/z 45, which is often the base peak. researchgate.net For this compound, this same cleavage results in the formation of the deuterated oxonium ion [CD2OCH3]+, shifting the base peak to m/z 47.

Another important fragmentation pathway is the α-cleavage adjacent to the ether oxygen. This can result in the loss of a methyl radical (•CH3) to form a [M-15]+ ion or the loss of a methoxy radical (•OCH3). A more prominent fragmentation for primary alcohols is the cleavage of the bond alpha to the hydroxyl group, leading to the loss of an alkyl radical.

The presence of deuterium atoms is instrumental in confirming fragmentation pathways. For instance, the fragment corresponding to [CH2OH]+ at m/z 31 in the spectrum of 2-Methoxyethanol is shifted to m/z 33, corresponding to [CD2OH]+, in the deuterated species. This confirms that the two deuterium atoms are retained on the carbon adjacent to the hydroxyl group during this fragmentation.

The table below outlines the expected major fragments for this compound and compares them with the known fragments of 2-Methoxyethanol. researchgate.net

Proposed Fragment Structurem/z for 2-Methoxyethanolm/z for this compoundNotes on Fragmentation
[CH3OCD2CD2OH]•+7680Molecular Ion (M•+)
[CD2OCH3]+4547Base peak; α-cleavage of the C-C bond.
[CD2OH]+3133Cleavage of the C-O ether bond.
[CHOCH3]+4446Loss of a deuterium atom from the [CD2OCH3]+ fragment.
[M-D2O]•+58 (loss of H2O)60Loss of a molecule of heavy water.

Theoretical and Computational Chemistry Approaches to Deuterated Compounds

Theoretical and computational chemistry provides powerful tools for understanding the subtle but significant effects of isotopic substitution on the properties and behavior of molecules like this compound. These methods allow for the investigation of phenomena that can be challenging to probe experimentally. The fundamental principle underlying these studies is that, within the Born-Oppenheimer approximation, the potential energy surface of a molecule is independent of its isotopic composition. cchmc.org However, the difference in mass between protium (H) and deuterium (D) leads to differences in nuclear wavefunctions and vibrational energy levels, which in turn affect a wide range of molecular properties. cchmc.org

Quantum Chemical Calculations of Isotopic Effects and Molecular Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the effects of deuteration on molecular properties. osaka-u.ac.jpchemrxiv.org For this compound, these calculations can predict changes in vibrational frequencies, zero-point vibrational energies (ZPVE), bond lengths, and bond strengths when compared to the non-deuterated isotopologue.

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. This is a direct consequence of the greater mass of deuterium. Quantum calculations can precisely quantify these differences. For example, the calculated vibrational spectra can aid in the interpretation of experimental infrared and Raman spectra, allowing for the assignment of specific vibrational modes.

A key application of these calculations is in the study of kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction upon isotopic substitution. By calculating the ZPVE of the reactants and the transition state for a given reaction, the KIE can be predicted. For reactions involving the cleavage of a C-H/C-D bond in 2-Methoxyethanol, a primary KIE would be expected, providing insight into the reaction mechanism.

The table below summarizes some of the molecular properties of this compound that can be investigated using quantum chemical calculations and the expected qualitative effects of deuteration.

Molecular PropertyEffect of Deuteration (H to D)Significance
Zero-Point Vibrational Energy (ZPVE)DecreasesAffects reaction rates and equilibrium constants (isotopic fractionation).
Vibrational Frequencies (C-H vs. C-D)DecreaseLeads to distinct signatures in IR and Raman spectra.
Bond Length (C-H vs. C-D)Slightly shorterInfluences molecular geometry and packing in condensed phases.
Bond Dissociation EnergyIncreasesMakes the C-D bond more resistant to cleavage.

Recent studies on related deuterated molecules, such as glycolaldehyde, have utilized quantum chemical calculations to understand their formation pathways in interstellar space by examining the deuterium fractionation. bohrium.comarxiv.org Similar approaches could be applied to this compound to understand its chemical behavior in various environments.

Molecular Dynamics Simulations of Deuterated Solvents and Solutes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For deuterated compounds like this compound, MD simulations can provide detailed insights into their behavior in the liquid phase, both as a pure solvent and as a solute in other solvents.

When used as a solvent, the deuteration of 2-methoxyethanol can influence its bulk properties, such as density, viscosity, and diffusion coefficients. These changes arise from the altered intermolecular interactions, particularly hydrogen bonding, due to the different vibrational dynamics of the O-H group and the influence of the deuterated backbone.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of MD simulations is highly dependent on the quality of these force fields. nih.gov For deuterated species, the force field parameters may need to be specifically adjusted to account for the effects of isotopic substitution to accurately reproduce experimental data.

Advanced Research Applications and Future Directions for 2 Methoxyethanol 1,1,2,2 D4

Development of Novel Analytical Methodologies Leveraging Deuterium (B1214612) Labeling

The use of deuterium-labeled compounds is a cornerstone of modern quantitative analysis, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. datahorizzonresearch.comclearsynth.com 2-Methoxyethanol-1,1,2,2-D4 is ideally suited for use as an internal standard in the quantification of its non-deuterated counterpart, 2-methoxyethanol (B45455). acs.orgnih.gov Because it is chemically identical to the analyte, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished from the non-labeled compound by a mass spectrometer. nih.gov

This application is critical in pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of compounds like 2-methoxyethanol. acs.orgclearsynth.com By adding a known quantity of this compound to a biological sample, researchers can accurately measure the concentration of the parent compound, correcting for any loss that may occur during sample processing. aquigenbio.com

Furthermore, in NMR spectroscopy, deuterated solvents are frequently used to minimize interference from protium (¹H), the common isotope of hydrogen. clearsynth.com The use of deuterated standards like this compound can also help in achieving clearer spectra and more precise structural information. clearsynth.com

Table 1: Comparison of Properties for Use as an Analytical Standard
Property2-MethoxyethanolThis compoundAnalytical Significance
Molecular FormulaC₃H₈O₂C₃H₄D₄O₂Isotopologues with identical chemical structure.
Molar Mass76.09 g/mol~80.12 g/molMass difference allows for clear distinction in mass spectrometry.
Chromatographic BehaviorNearly identicalNearly identicalEnsures co-elution in techniques like GC-MS, allowing for accurate quantification.
Chemical ReactivityIdenticalIdenticalBehaves the same way as the analyte during sample preparation.

Exploration of New Mechanistic Insights in Organic and Bio-organic Chemistry through Isotopic Tracing

Isotopic labeling with deuterium is a powerful technique for elucidating the mechanisms of chemical and biological reactions. clearsynth.com The fundamental principle behind this application is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a slower reaction rate if that bond is broken in the rate-determining step. osaka-u.ac.jpchem-station.comnih.gov

By comparing the reaction outcomes and rates of 2-methoxyethanol with those of this compound, chemists can gain invaluable information about transition states and reaction pathways. acs.org This approach is crucial for:

Identifying Rate-Determining Steps: A significant difference in reaction rate between the deuterated and non-deuterated compound indicates that the C-H bond cleavage is part of the slowest step in the reaction.

Elucidating Metabolic Pathways: In bio-organic chemistry, this compound can be used as a tracer to follow the metabolic fate of the parent glycol ether within a biological system. clearsynth.comclearsynth.com This helps in identifying metabolites and understanding the enzymatic processes involved. aquigenbio.com

Investigating Drug-Target Interactions: Deuterium labeling can be used to pinpoint which specific chemical bonds are involved in a drug's activity and to understand how structural modifications influence its interaction with biological targets. clearsynth.comaquigenbio.com

Table 2: Illustrative Application of KIE in Mechanistic Studies
ReactantHypothetical ReactionObserved Rate Constant (k)Kinetic Isotope Effect (kH/kD)Mechanistic Implication
2-Methoxyethanol (C-H)Oxidation via C-H bond cleavagekH>1 (e.g., 2-7)C-H bond is broken in the rate-determining step.
This compound (C-D)kD
2-Methoxyethanol (C-H)Reaction not involving C-H bond cleavagekH~1C-H bond is not broken in the rate-determining step.
This compound (C-D)kD

Potential for this compound in Materials Science Research

The application of deuterated compounds in materials science is a rapidly growing field. acs.orgdataintelo.com The substitution of hydrogen with deuterium can alter physical properties, leading to materials with enhanced stability and performance. chem-station.com While specific research on this compound in materials is emerging, its potential can be inferred from the applications of its non-deuterated analogue and the known benefits of deuteration.

2-methoxyethanol is used as a solvent in the production of polymers and in photolithographic processes for manufacturing semiconductors. taylorandfrancis.com The deuterated form, this compound, could be employed in several ways:

Enhanced Material Stability: Deuteration is known to improve the operational lifetime and efficiency of organic light-emitting diodes (OLEDs) by slowing degradation pathways that involve C-H bond cleavage. acs.orgchem-station.com this compound could be investigated as a component or precursor for synthesizing more robust electronic materials.

Neutron Scattering Studies: Deuterated polymers are invaluable in neutron scattering experiments, a powerful technique for investigating the structure and dynamics of polymer chains. researchgate.netresolvemass.ca this compound could serve as a monomer or solvent in the creation of deuterated polymer systems, allowing for detailed analysis of polymer blends, interfaces, and solutions.

Solvent Effect Studies: As a deuterated solvent, it can be used to study the kinetic isotope effects of solvents on polymerization reactions and material formation processes, providing deeper insight into synthesis mechanisms.

Interdisciplinary Research Incorporating Isotopically Labeled Glycol Ethers

Glycol ethers like 2-methoxyethanol are utilized across a wide range of industries, including pharmaceuticals, electronics, and consumer products, making research on them inherently interdisciplinary. taylorandfrancis.comcdc.govnih.gov Isotopically labeled versions such as this compound are crucial tools that connect various fields of study.

Environmental Science and Toxicology: Labeled glycol ethers can act as tracers to monitor the environmental fate, transport, and degradation of this class of solvents. dataintelo.com In toxicology, they are essential for studying the metabolic pathways that lead to the known adverse health effects of some glycol ethers, providing a clearer understanding of their mechanisms of action. nih.govnih.gov

Pharmaceutical and Drug Development: Deuterated molecules are increasingly used to create "heavy drugs" with improved metabolic stability and pharmacokinetic profiles. clearsynth.comzeochem.com While 2-methoxyethanol itself is not a therapeutic, labeled glycol ethers can be used as building blocks or tracers in the development and study of new pharmaceuticals. aquigenbio.com

Biochemistry and Molecular Biology: Isotope labeling helps in the study of complex biological processes. clearsynth.com Deuterated compounds can be used to probe enzyme mechanisms, investigate protein folding, and analyze ligand-receptor interactions with greater clarity. acs.org

Table 3: Interdisciplinary Applications of Labeled Glycol Ethers
Research FieldSpecific Application of this compoundResearch Goal
Environmental ChemistryTracer in soil/water systemsDetermine biodegradation pathways and environmental persistence.
ToxicologyInternal standard for metabolite quantificationAccurately measure exposure levels and metabolic products in biological samples.
PharmacologyTracer in drug metabolism studiesUnderstand how co-administered glycol ethers affect the metabolism of a drug.
BiochemistryProbe for studying enzyme kinetics (KIE)Elucidate the mechanism of enzymes that metabolize glycol ethers.

Emerging Technologies and Future Prospects in Deuterated Compound Research

The field of deuterated compound research is continually advancing, driven by technological innovation and expanding applications. datahorizzonresearch.com The future utility of this compound will be shaped by these broader trends.

Advanced Synthesis and Manufacturing: New and more efficient methodologies for deuterium labeling are being developed, making compounds like this compound more accessible and cost-effective. datahorizzonresearch.comresearchgate.net A focus on "green chemistry" is also promoting more sustainable production methods. htfmarketreport.com

Innovations in Analytical Techniques: The increasing sophistication of high-resolution mass spectrometry and high-field NMR spectroscopy enhances the utility and demand for high-purity deuterated standards. datahorizzonresearch.comcongruencemarketinsights.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methoxyethanol-1,1,2,2-D4 with high isotopic purity?

  • Methodological Answer : Deuterated compounds like this compound are typically synthesized via reactions with deuterated reagents under controlled conditions. For example, deuterated ethylene oxide (C₂D₄O) can react with methanol-d₄ (CD₃OD) in the presence of acidic catalysts to ensure deuterium incorporation. Reaction parameters (temperature, pressure, and stoichiometry) must be tightly controlled to minimize isotopic scrambling. Post-synthesis purification via fractional distillation or preparative chromatography is critical to achieve >98% isotopic purity .

Q. How can researchers validate the isotopic purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ²H NMR) is the gold standard for isotopic validation. For example, the absence of proton signals at δ ~3.6 ppm (methoxy group) and δ ~3.4–3.7 ppm (ethylene protons) in ¹H NMR confirms complete deuteration. Mass spectrometry (MS) can further quantify isotopic enrichment by analyzing the molecular ion cluster (e.g., m/z 94 for C₃D₈O₂) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its flammability and potential toxicity, use explosion-proof equipment, local exhaust ventilation, and static-grounding measures. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant aprons, and safety goggles. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Always refer to GHS-compliant safety data sheets for emergency procedures .

Advanced Research Questions

Q. How can deuterium labeling in this compound enhance mechanistic studies in organic reactions?

  • Methodological Answer : The deuterium atoms act as tracers in reaction pathways. For example, in acid-catalyzed ether cleavage, tracking deuterium retention in products via MS or IR spectroscopy can distinguish between SN1 and SN2 mechanisms. Isotopic effects (e.g., kinetic isotope effects, KIE) can also be quantified to identify rate-determining steps in multi-step reactions .

Q. What computational methods are suitable for modeling the vibrational spectra of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with anharmonic corrections (e.g., B3LYP/cc-pVTZ) accurately predicts IR and Raman spectra. For example, Grimme’s D3 dispersion correction improves the modeling of weak intermolecular interactions in liquid-phase simulations. Coupled-cluster methods (e.g., CCSD(T)) can refine vibrational frequencies for gas-phase studies .

Q. How do isotopic substitutions affect the solvent properties of this compound compared to its non-deuterated analog?

  • Methodological Answer : Deuterated solvents exhibit altered hydrogen-bonding strength and dielectric constants. For instance, this compound may stabilize transition states differently in Diels-Alder reactions due to reduced zero-point energy. Comparative studies using calorimetry (e.g., measuring ΔHsolvation) and dielectric spectroscopy are recommended to quantify these effects .

Q. What strategies resolve contradictions in metabolic pathway data when using this compound as a tracer?

  • Methodological Answer : Cross-validation with complementary techniques (e.g., LC-MS/MS and ²H NMR) can resolve discrepancies. For example, inconsistent incorporation rates in lipid metabolism studies may arise from isotopic exchange with cellular water. Using parallel tracers (e.g., ¹³C-glucose) and compartment-specific quenching (e.g., freeze-clamping tissues) improves data reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.